2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Description
Historical Development of Thiazole-Furan Hybrid Compounds
The synthesis of thiazole derivatives traces back to Arthur Hantzsch’s pioneering work in 1887, which established the Hantzsch-thiazole synthesis as a cornerstone method for constructing thiazole rings via cyclocondensation of thioamides with α-haloketones. The integration of furan rings into thiazole frameworks emerged later, driven by the recognition of furan’s electron-rich aromatic system and its ability to modulate pharmacokinetic properties. Early efforts focused on simple substitutions, but advancements in regioselective coupling reactions enabled precise functionalization at the 2- and 4-positions of the thiazole core.
The specific development of 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid reflects broader trends in molecular hybridization, where combining pharmacophores from furan (e.g., bioisosteric oxygen) and thiazole (e.g., sulfur-nitrogen coordination) aimed to enhance binding affinity and metabolic stability. Modern synthetic routes often employ phenacyl bromide intermediates and microwave-assisted cyclization to improve yields.
Significance in Heterocyclic Chemistry Research
Thiazole-furan hybrids occupy a unique niche in heterocyclic chemistry due to their dual aromatic systems and multifunctional reactivity. The thiazole ring contributes to hydrogen-bonding interactions via its nitrogen and sulfur atoms, while the methylfuran moiety introduces steric and electronic effects that influence solubility and target selectivity.
Key Research Findings:
- Pharmacological Potential : Analogous compounds exhibit anticancer, antimicrobial, and antioxidant activities, attributed to their ability to inhibit enzymes like BRAF V600E or interact with bacterial cell membranes.
- Synthetic Versatility : The carboxylic acid group at position 4 enables further derivatization, such as esterification or amide formation, facilitating structure-activity relationship (SAR) studies.
- Electronic Properties : Density functional theory (DFT) studies reveal that the methyl group on the furan ring enhances electron donation to the thiazole system, stabilizing charge-transfer complexes.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇NO₃S | |
| Molecular Weight | 209.23 g/mol | |
| CAS Registry Number | 1087792-53-7 | |
| IUPAC Name | This compound | |
| Key Functional Groups | Thiazole, Furan, Carboxylic Acid |
Nomenclature and Classification Systems
The compound’s nomenclature adheres to IUPAC guidelines and Hantzsch-Widman principles, which prioritize heteroatom type, ring size, and saturation.
Systematic Nomenclature Breakdown:
- Parent Heterocycle : The thiazole ring (1,3-thiazole) serves as the core structure, with numbering starting at the sulfur atom.
- Substituents :
- A 5-methylfuran-2-yl group at position 2.
- A carboxylic acid group at position 4.
Classification:
- Heteroatoms : Sulfur (thiazole) and oxygen (furan).
- Ring System : Bicyclic (non-fused).
- Hybrid Type : Aromatic heterocyclic hybrid.
Table 2: Nomenclature Comparison
| System | Name |
|---|---|
| IUPAC | This compound |
| Common | 4-Carboxy-2-(5-methyl-2-furyl)thiazole |
| Hantzsch-Widman | Not directly applicable (non-fused system) |
The compound’s classification under EC Number 848-020-6 and PubChem CID 39869993 further standardizes its identity in chemical databases.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXXQWBQAXFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-53-7 | |
| Record name | 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry due to its structural components, which include a thiazole ring, a furan substituent, and a carboxylic acid group. The thiazole moiety is a core structure in many biologically active compounds, displaying a range of activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives often involves the reaction of α-halo carbonyl compounds with thioamides or related sulfur-containing compounds. For example, 2,5-disubstituted thiazole derivatives can be obtained by brominating a precursor compound to form an α-bromocarbonyl compound, followed by cyclocondensation with a thioamide.
Scheme 1: General synthesis of 2,5-disubstituted thiazoles
$$
\begin{array}{c}
\text{Precursor} \xrightarrow{\text{Bromination}} \alpha\text{-bromocarbonyl compound} \
\alpha\text{-bromocarbonyl compound} + \text{Thioamide} \xrightarrow{\text{Cyclocondensation}} \text{2,5-disubstituted thiazole}
\end{array}
$$
Synthesis of Thiazolidine-4-carboxylic Acid Derivatives
Thiazolidine-4-carboxylic acid derivatives can be synthesized through the nucleophilic cyclization of L-cysteine with aliphatic and aromatic aldehydes, yielding diastereomeric mixtures of (2R,4R) and (2S,4R) isomers.
Scheme 2: Synthesis of Thiazolidine-4-carboxylic Acids from L-Cysteine
\$$
\text{L-Cysteine} + \text{Aldehyde} \rightarrow \text{(2R,4R)-2-alkyl/aryl thiazolidine-4-carboxylic acid} + \text{(2S,4R)-2-alkyl/aryl thiazolidine-4-carboxylic acid}
\$$
Solid-Phase Synthesis of Thiazole Derivatives
Traceless solid-phase synthesis strategies can be employed for creating 1,3-thiazole-based peptidomimetic molecules. This involves using a sulfur linker unit attached to a resin, with the key intermediate being a 4-amino-thiazole-5-carboxylic acid resin prepared in multiple steps. Amide coupling at the C4 and C5 positions is achieved using an Fmoc solid-phase peptide synthesis strategy.
Preparation of 4-Methyl-5-Formylthiazole
4-Methyl-5-formylthiazole can be efficiently prepared via Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature.
- React 4-methylthiazole-5-carboxylic acid chloride with Pd/BaSO4 catalyst in xylene.
- Heat the mixture to 140°C while passing hydrogen into it.
- Monitor the reaction by TLC (petroleum ether-acetone = 3:1).
- Filter the mixture and extract with 10% HCl.
- Neutralize the water solution to pH = 8 with sodium carbonate and extract with chloroform.
- Distill off the chloroform to obtain the pure product.
Spectral Data
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Basic Information
- Chemical Formula : C₉H₇N₁O₃S
- Molecular Weight : 209.23 g/mol
- IUPAC Name : 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
- Hazard Statements : H302-H315-H319-H335
Structural Characteristics
The structure of this compound features a thiazole ring fused with a furan moiety, which contributes to its biological activity and reactivity. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that thiazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Some derivatives of thiazoles have demonstrated anti-inflammatory effects in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Thiazole-containing compounds are being explored for their anticancer properties. Preliminary studies indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agriculture
- Pesticidal Activity : The unique structure of this compound may offer potential as a pesticide or herbicide. Research into related compounds has shown efficacy against pests and diseases affecting crops, suggesting that this compound could be developed into a biopesticide .
- Plant Growth Regulators : Compounds with thiazole structures have been investigated for their ability to act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .
Materials Science
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
- Sensors and Electronics : The electronic properties of thiazole derivatives make them suitable for applications in sensors and organic electronics, where they can be used to create conductive films or as active components in devices .
Case Study 1: Antimicrobial Screening
A study conducted on various thiazole derivatives, including this compound, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potential for further development as antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with thiazole derivatives revealed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the need for further exploration into the therapeutic applications of these compounds.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through its ability to modulate molecular interactions and pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Physicochemical Properties
- Solubility : The carboxylic acid group at position 4 enhances aqueous solubility across all analogs. However, bulky or hydrophobic substituents (e.g., dichlorophenyl) reduce solubility compared to the furan- or methylphenyl-substituted variants .
- Thermal Stability : Derivatives with aromatic substituents (e.g., 2-(3-Chlorophenyl)-) exhibit higher melting points (206–207°C) compared to heterocyclic-substituted analogs, likely due to stronger intermolecular interactions .
Biological Activity
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The incorporation of a thiazole ring and a furan moiety contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 185.21 g/mol. Its structure features a thiazole ring fused with a furan, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₁O₂S₁ |
| Molecular Weight | 185.21 g/mol |
| CAS Number | 1132-61-2 |
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The compound has also shown promise in cancer research. A study highlighted its ability to inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer line) with an IC50 value of approximately 0.126 μM. This selectivity suggests that it may target specific pathways involved in tumor growth while sparing normal cells, thereby reducing potential side effects associated with conventional chemotherapeutics.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:
- Protein Binding : The compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.
- Cancer Cell Proliferation : In experiments involving MDA-MB-231 cells, treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition) compared to untreated controls. This suggests that the compound may be effective in inhibiting tumor growth in vivo.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in animal models. In studies where doses up to 2000 mg/kg were administered, no acute toxicity was observed, highlighting its potential as a safe therapeutic agent.
Q & A
Basic Research Question
- Melting Point Analysis : Used to verify purity (e.g., mp 201–203°C for analogous thiazole-carboxylic acids) .
- NMR Spectroscopy : H and C NMR confirm substituent positions, such as the furan methyl group and thiazole-carboxylic acid moiety .
- HPLC and LC-MS : Critical for quantifying purity (>97%) and detecting degradation products .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar compounds .
How do researchers evaluate the stability of this compound under different storage and experimental conditions?
Basic Research Question
Stability studies involve:
- Forced Degradation : Exposure to heat, light, and acidic/basic conditions to identify degradation pathways. For example, related thiazole derivatives show mass balance >99% under stress, with degradation products analyzed via HPLC .
- Long-Term Storage : Stability at RT is assessed using periodic HPLC analysis. Moisture-sensitive compounds require desiccants .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles .
What experimental strategies are employed to investigate the biological activity and mechanism of action of this compound in antimicrobial assays?
Advanced Research Question
- MIC Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains, with positive controls (e.g., ampicillin) and solvent controls .
- Enzyme Inhibition Studies : Target-specific assays (e.g., thymidylate synthase inhibition) to probe mechanistic interactions. Structural analogs show activity via competitive binding to catalytic sites .
- Molecular Docking : Computational models predict binding affinities to microbial targets, guiding wet-lab validation .
How can structure-activity relationship (SAR) studies be designed to explore the functional group contributions of this compound derivatives?
Advanced Research Question
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation of the furan ring or thiazole nitrogen alkylation) .
- Biological Screening : Compare activity across derivatives to identify critical functional groups. For example, replacing the methyl group on the furan with a chlorine atom may enhance antimicrobial potency .
- Computational QSAR : Quantitative SAR models correlate electronic (e.g., logP) or steric parameters with activity .
What advanced chromatographic or spectroscopic methods are recommended for resolving complex mixtures or degradation products of this compound in research settings?
Advanced Research Question
- 2D-LC-MS/MS : Resolves co-eluting degradation products with high sensitivity .
- High-Resolution Mass Spectrometry (HRMS) : Assigns exact masses to unknown impurities (e.g., oxidation products at m/z 287.09 for related compounds) .
- Solid-State NMR : Analyzes polymorphic forms, which impact solubility and bioavailability .
How do computational modeling approaches contribute to understanding the molecular interactions between this compound and its biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding stability in enzyme active sites (e.g., 30-ns trajectories for furan-thiazole analogs) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications .
- Pharmacophore Modeling : Identifies essential interaction features (e.g., hydrogen-bond acceptors from the carboxylic acid group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
